N-{[4-(chloromethyl)-1,3-thiazol-2-yl]methyl}benzamide hydrochloride
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Overview
Description
N-{[4-(chloromethyl)-1,3-thiazol-2-yl]methyl}benzamide hydrochloride is a chemical compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms within a five-membered ring structure
Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole compounds are known to interact with their targets through various mechanisms, depending on the specific biological activity they exhibit .
Biochemical Pathways
Thiazole derivatives, however, are known to impact a variety of biochemical pathways, again depending on the specific biological activity they exhibit .
Result of Action
Thiazole derivatives are known to have a range of effects at the molecular and cellular level, depending on their specific biological activity .
Action Environment
Factors such as temperature, ph, and the presence of other compounds can potentially influence the action of thiazole derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{[4-(chloromethyl)-1,3-thiazol-2-yl]methyl}benzamide hydrochloride typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring is usually formed through a cyclization reaction involving a suitable thioamide and a halogenated compound.
Benzamide Coupling: The benzamide moiety is introduced through a coupling reaction with benzoyl chloride in the presence of a base.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: N-{[4-(chloromethyl)-1,3-thiazol-2-yl]methyl}benzamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure and properties.
Substitution: Substitution reactions at the chloromethyl group can lead to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles can be employed for substitution reactions, with reaction conditions tailored to the specific nucleophile.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, each with unique chemical and physical properties.
Scientific Research Applications
Chemistry: In chemistry, N-{[4-(chloromethyl)-1,3-thiazol-2-yl]methyl}benzamide hydrochloride is used as a building block for the synthesis of more complex molecules. Its reactivity and versatility make it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound has been studied for its potential biological activities. Thiazole derivatives are known for their diverse biological properties, including antioxidant, anti-inflammatory, and antimicrobial effects.
Medicine: The compound has shown promise in medicinal applications, particularly in the development of new drugs. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, pharmaceuticals, and other chemical products. Its stability and reactivity make it suitable for large-scale manufacturing processes.
Comparison with Similar Compounds
Thiazole derivatives: Other thiazole derivatives with similar structures and properties.
Benzamide derivatives: Compounds containing the benzamide moiety with varying substituents.
Uniqueness: N-{[4-(chloromethyl)-1,3-thiazol-2-yl]methyl}benzamide hydrochloride stands out due to its specific combination of the thiazole ring and the chloromethyl group, which imparts unique chemical and biological properties. Its versatility and reactivity make it distinct from other similar compounds.
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Properties
IUPAC Name |
N-[[4-(chloromethyl)-1,3-thiazol-2-yl]methyl]benzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2OS.ClH/c13-6-10-8-17-11(15-10)7-14-12(16)9-4-2-1-3-5-9;/h1-5,8H,6-7H2,(H,14,16);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WELFFTRMWFEYPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC2=NC(=CS2)CCl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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